molecular formula C19H17NO3 B2982379 N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 825660-99-9

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2982379
CAS No.: 825660-99-9
M. Wt: 307.349
InChI Key: UHCVWMCBKDHGMR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a phenoxymethyl group and a carboxamide group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the phenoxymethyl group can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and phenoxymethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxymethyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)furan-2-carboxamide: Similar structure with an amino group instead of a phenoxymethyl group.

    N-(3-chloro-4-methylphenyl)furan-2-carboxamide: Similar structure with a chloro group instead of a phenoxymethyl group.

Uniqueness

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)20-19(21)18-12-11-17(23-18)13-22-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVWMCBKDHGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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